molecular formula C17H13ClN4O3S B6560065 2-[(4-chlorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-67-2

2-[(4-chlorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6560065
CAS No.: 1021260-67-2
M. Wt: 388.8 g/mol
InChI Key: ADYQZGJBUKXWGQ-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a complex organic molecule. It contains a five-membered heterocyclic ring containing two nitrogen atoms . The compound is related to 2-Amino-5-phenyl-1,3,4-thiadiazole, which on condensation with various aldehydes affords Schiff’s bases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been described . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has also been shown .


Molecular Structure Analysis

The molecular structure of similar compounds has been evaluated using various methods such as the Hartree-Fock and density functional method (B3LYP) . A good agreement between the observed and calculated chemical shift values, except for nitrogen atom bonding with H1A and H1B protons, has been reported .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of Schiff’s bases through condensation with various aldehydes . The structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the activity of the prepared compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 2-Amino-5-phenyl-1,3,4-thiadiazole has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl .

Future Directions

The future directions in the study of similar compounds involve the development of new anticancer active agents that reveal a selective cytotoxicity for cancer cells over normal cells . The use of green principles and efficient catalysts to achieve excellent yields is also a cherished goal .

Properties

IUPAC Name

2-(4-chloroanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c1-24-13-7-11-12(8-14(13)25-2)20-17-22(15(11)23)21-16(26-17)19-10-5-3-9(18)4-6-10/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYQZGJBUKXWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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